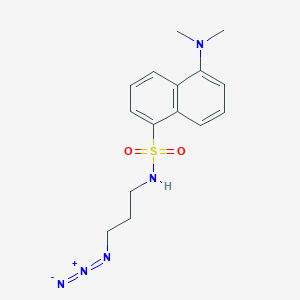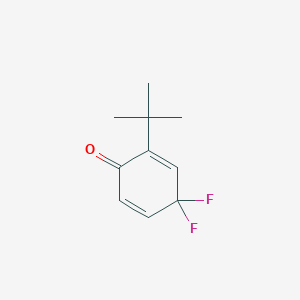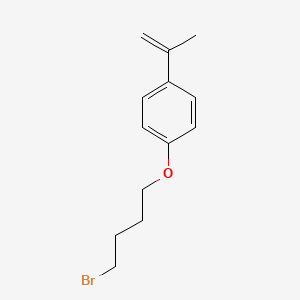
N-(3-Azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound features an azide group, a dimethylamino group, and a naphthalenesulfonamide moiety, which contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide typically involves multiple steps. One common route includes the following steps:
Preparation of 3-Azidopropylamine: This can be achieved by reacting 3-chloropropylamine with sodium azide in a polar solvent such as dimethylformamide (DMF) under reflux conditions.
Formation of Naphthalenesulfonamide Derivative: The next step involves the reaction of 5-(dimethylamino)-1-naphthalenesulfonyl chloride with 3-azidopropylamine in the presence of a base like triethylamine. This reaction is typically carried out in an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of amines or other derivatives.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, polar solvents (e.g., DMF), reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation, inert atmosphere.
Cycloaddition: Copper(I) catalysts, polar solvents, room temperature or elevated temperatures.
Major Products Formed
Amines: From reduction of the azide group.
Triazoles: From cycloaddition reactions with alkynes.
Aplicaciones Científicas De Investigación
N-(3-Azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in click chemistry.
Biology: Employed in the study of protein labeling and bioorthogonal chemistry due to its azide functionality.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3-Azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide largely depends on its functional groups:
Azide Group: Can participate in bioorthogonal reactions, allowing for selective labeling of biomolecules without interfering with biological processes.
Dimethylamino Group: Contributes to the compound’s solubility and reactivity, facilitating interactions with various molecular targets.
Naphthalenesulfonamide Moiety: Provides a rigid aromatic structure that can interact with specific proteins or enzymes, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Aminopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide: Similar structure but with an amine group instead of an azide.
N-(3-Azidopropyl)-1-naphthalenesulfonamide: Lacks the dimethylamino group, affecting its reactivity and solubility.
N-(3-Azidopropyl)-5-(methylamino)-1-naphthalenesulfonamide: Contains a methylamino group instead of a dimethylamino group, altering its chemical properties.
Uniqueness
N-(3-Azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide is unique due to the combination of its azide, dimethylamino, and naphthalenesulfonamide groups. This combination imparts distinct reactivity and versatility, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
610794-21-3 |
|---|---|
Fórmula molecular |
C15H19N5O2S |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
N-(3-azidopropyl)-5-(dimethylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C15H19N5O2S/c1-20(2)14-8-3-7-13-12(14)6-4-9-15(13)23(21,22)18-11-5-10-17-19-16/h3-4,6-9,18H,5,10-11H2,1-2H3 |
Clave InChI |
SBHUGNBDUYEJFA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-{[(Pyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B12577248.png)

![2H-Oxireno[E]pyrrolo[1,2-A]azepine](/img/structure/B12577259.png)
![3-Phenyl-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12577260.png)

![1,5-Bis[4-hydroxy-3-(prop-2-en-1-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B12577273.png)
![Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B12577283.png)
![{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid](/img/structure/B12577290.png)
![6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B12577299.png)


![2-Pyridinamine, 3-([1,1'-biphenyl]-2-ylmethoxy)-](/img/structure/B12577323.png)

